molecular formula C20H16ClN3O4S2 B2850205 3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide CAS No. 313965-98-9

3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide

Cat. No.: B2850205
CAS No.: 313965-98-9
M. Wt: 461.94
InChI Key: TWSQWVXXPMQNDE-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide is a sulfonamide derivative featuring a benzothiophene core substituted with a chlorine atom at position 3 and a carboxamide group at position 2. The sulfamoyl phenyl group is further functionalized with a 3,4-dimethylisoxazole moiety.

Properties

IUPAC Name

3-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4S2/c1-11-12(2)23-28-20(11)24-30(26,27)14-9-7-13(8-10-14)22-19(25)18-17(21)15-5-3-4-6-16(15)29-18/h3-10,24H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSQWVXXPMQNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Chloro-substituted benzothiophene : This moiety is known for its role in enhancing biological activity.
  • Sulfamoyl group : Typically associated with antibacterial properties.
  • Oxazole ring : Often contributes to the compound's pharmacological profile.

Molecular Formula and Weight

  • Molecular Formula : C13H14ClN3O4S
  • Molecular Weight : 343.78 g/mol

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The sulfamoyl group enhances binding to bacterial enzymes essential for folate biosynthesis, such as dihydropteroate synthase. This mechanism is crucial for the development of antibiotic resistance strategies.

Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli8 µg/mL
Staphylococcus aureus4 µg/mL
Pseudomonas aeruginosa16 µg/mL

Antitumor Activity

In addition to its antibacterial effects, preliminary studies suggest that this compound may possess antitumor properties. The oxazole ring has been linked to enhanced cytotoxicity against various cancer cell lines.

Cytotoxicity Data

Cell LineIC50 (µM)Assay TypeReference
HCC8276.262D Cell Culture
NCI-H3586.482D Cell Culture
MCF712.343D Spheroid Assay

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Folate Biosynthesis : The sulfamoyl group interacts with bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Cell Cycle Arrest : Studies indicate that the compound may induce apoptosis in cancer cells by interfering with cell cycle progression.
  • DNA Binding : Some derivatives have shown the ability to bind DNA, affecting replication and transcription processes.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various derivatives of benzothiophene compounds, including our target compound. The results indicated a strong correlation between structural features and antibacterial potency, with the sulfamoyl group being a key contributor to activity against Gram-positive and Gram-negative bacteria.

Antitumor Activity Assessment

In vitro assays conducted on multiple cancer cell lines demonstrated that compounds with similar structures exhibited significant cytotoxic effects, particularly in two-dimensional cultures compared to three-dimensional models. This suggests that further exploration into their mechanisms could yield promising therapeutic agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of sulfonamide derivatives with heterocyclic substituents. Below is a detailed comparison with structurally related compounds, focusing on core motifs, substituents, and hypothesized functional implications.

Core Structure Variations

The target compound’s benzothiophene core distinguishes it from analogs with isoindoline-1,3-dione (e.g., CF2–CF7 in ) or pyrazole/pyridine systems (e.g., ).

Table 1: Core Structure Comparison
Compound Core Structure Key Substituents
Target Compound Benzothiophene 3-Cl, 2-carboxamide, 4-sulfamoylphenyl-dimethylisoxazole
CF2 () Isoindoline-1,3-dione 4-methylpentanamide, 4-sulfamoylphenyl-dimethylisoxazole
CF4 () Isoindoline-1,3-dione 4-methylpentanamide, 4-sulfamoylphenyl-thiazole
N(4)-Acetylsulfisoxazole () Acetamide Acetyl group, 4-sulfamoylphenyl-dimethylisoxazole

Sulfamoyl Phenyl Modifications

The sulfamoyl phenyl group is a common feature across analogs, but the attached heterocycles vary significantly:

  • Target Compound : 3,4-Dimethylisoxazole (electron-withdrawing methyl groups may enhance metabolic stability).
  • CF6 () : Pyridine (basic nitrogen could improve water solubility via protonation).
Table 2: Heterocyclic Substituent Effects
Compound Heterocyclic Group Hypothesized Impact
Target Compound 3,4-Dimethylisoxazole Enhanced metabolic stability due to steric hindrance and electron-withdrawing groups
CF4 () Thiazole Increased lipophilicity; possible thioether-mediated toxicity
CF6 () Pyridine Improved solubility at physiological pH
N(4)-Acetylsulfisoxazole () Acetyl group Reduced enzyme inhibition potential due to blocked sulfonamide NH

Structural Analysis Tools and Relevance

The crystallographic software mentioned in –5 (e.g., SHELX, WinGX) is critical for resolving the three-dimensional structures of such compounds. For example:

  • SHELXL (): Used for refining small-molecule crystal structures, enabling precise determination of bond angles and torsional conformations.
  • ORTEP-3 (): Visualizes thermal ellipsoids, aiding in understanding steric clashes or conformational flexibility in analogs like CF2–CF7.
  • Hydrogen-bonding analysis (): The target compound’s sulfamoyl group may participate in hydrogen-bonding networks, influencing crystal packing and solubility.

Research Implications and Gaps

While structural comparisons highlight key differences, experimental data on biological activity, solubility, or metabolic stability are absent in the provided evidence. Future studies should prioritize:

Synthetic accessibility : Comparing yields and purification challenges of benzothiophene vs. isoindoline cores.

Enzymatic assays : Testing inhibitory activity against sulfonamide-targeted enzymes (e.g., carbonic anhydrase).

ADME profiling : Assessing how heterocyclic substituents affect pharmacokinetics.

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